Cas no 5028-32-0 (1-methylimidazo[4,5-c]pyridine)
![1-methylimidazo[4,5-c]pyridine structure](https://ja.kuujia.com/scimg/cas/5028-32-0x500.png)
1-methylimidazo[4,5-c]pyridine 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-Imidazo[4,5-c]pyridine
- 1H-Imidazo[4,5-c]pyridine, 1-methyl-
- 1-methylimidazo[4,5-c]pyridine
- DTXSID10486215
- AS-77394
- CS-0151151
- AKOS015905757
- 1-me-thylimidazo[4,5-c]pyridine
- CHEMBL4563898
- SCHEMBL256337
- Z991187082
- EN300-63857
- 5028-32-0
- D95006
- DB-147604
-
- MDL: MFCD13175881
- インチ: InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3
- InChIKey: WJEWGMQMZKWXFE-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC2=C1C=CN=C2
計算された属性
- せいみつぶんしりょう: 133.06411
- どういたいしつりょう: 133.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 30.71
1-methylimidazo[4,5-c]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270041-250mg |
1-Methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 250mg |
$210 | 2024-07-16 | |
Chemenu | CM270041-5g |
1-Methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 5g |
$935 | 2021-08-18 | |
Chemenu | CM270041-10g |
1-Methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 10g |
$1496 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96689-5G |
1-methylimidazo[4,5-c]pyridine |
5028-32-0 | 95% | 5g |
¥ 9,022.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96689-50G |
1-methylimidazo[4,5-c]pyridine |
5028-32-0 | 95% | 50g |
¥ 48,015.00 | 2023-03-31 | |
Alichem | A029183207-10g |
1-Methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 10g |
$1717.68 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X55305-250mg |
1-Methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 250mg |
¥319.0 | 2023-09-05 | |
Enamine | EN300-63857-0.1g |
1-methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 0.1g |
$265.0 | 2023-07-04 | |
Enamine | EN300-63857-5.0g |
1-methyl-1H-imidazo[4,5-c]pyridine |
5028-32-0 | 95% | 5.0g |
$2210.0 | 2023-07-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96689-250MG |
1-methylimidazo[4,5-c]pyridine |
5028-32-0 | 95% | 250MG |
¥ 547.00 | 2023-04-13 |
1-methylimidazo[4,5-c]pyridine 関連文献
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Malavalli Madaiah,Maralekere K. Prashanth,Hosakere D. Revanasiddappa,Bantal Veeresh New J. Chem. 2016 40 9194
1-methylimidazo[4,5-c]pyridineに関する追加情報
1-Methyl-1H-Imidazo[4,5-c]pyridine (CAS No. 5028-32-0): A Versatile Heterocyclic Compound with Emerging Applications
1-Methyl-1H-Imidazo[4,5-c]pyridine (CAS No. 5028-32-0) is a nitrogen-rich heterocyclic compound that has garnered significant attention in pharmaceutical research and material science. This bicyclic structure combines the features of both imidazole and pyridine rings, creating unique electronic properties that make it valuable for various applications. With the growing interest in heterocyclic compounds in drug discovery, this molecule has become a subject of intensive study among medicinal chemists.
The molecular structure of 1-methyl-1H-imidazo[4,5-c]pyridine features a fused ring system where the imidazole moiety is annulated to the pyridine ring at the 4,5-positions. This arrangement creates an electron-rich system that participates in hydrogen bonding and π-π stacking interactions, properties that are particularly valuable in pharmaceutical intermediates and biologically active compounds. Recent studies have highlighted its potential as a scaffold for developing novel kinase inhibitors and GPCR modulators, addressing current challenges in targeted therapies.
In the context of current research trends, 1-methyl-1H-imidazo[4,5-c]pyridine derivatives are being explored for their potential in treating neurological disorders and inflammatory conditions. The compound's ability to cross the blood-brain barrier makes it particularly interesting for CNS drug development, a hot topic in pharmaceutical research. Furthermore, its structural similarity to purine bases suggests possible applications in nucleic acid chemistry and antiviral research, areas that have gained tremendous attention since the COVID-19 pandemic.
The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine typically involves cyclization reactions starting from appropriately substituted pyridine precursors. Modern synthetic approaches emphasize green chemistry principles and atom economy, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Recent advances in flow chemistry and microwave-assisted synthesis have improved the efficiency of producing this compound and its derivatives, addressing common questions about scalable synthetic methods in organic chemistry.
Beyond pharmaceutical applications, imidazo[4,5-c]pyridine derivatives show promise in materials science. Their electron-rich character and planar structure make them candidates for organic electronic materials, particularly in the development of OLED components and organic semiconductors. This dual applicability in both life sciences and materials science makes 1-methyl-1H-imidazo[4,5-c]pyridine a compound of significant interdisciplinary interest, answering frequent queries about multifunctional chemical building blocks.
Analytical characterization of 1-methyl-1H-imidazo[4,5-c]pyridine typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's purity is crucial for research applications, leading to frequent discussions about HPLC purification methods and analytical quality control in scientific forums. Recent publications have also explored its spectroscopic properties and computational modeling, addressing common search queries about structure-property relationships.
The commercial availability of 1-methyl-1H-imidazo[4,5-c]pyridine has increased in recent years, with several specialty chemical suppliers offering it as a research chemical. Market analysis shows growing demand for such pharmaceutical intermediates, particularly from contract research organizations and academic institutions. Current pricing trends reflect the compound's position as a specialty chemical rather than a commodity, answering frequent market-related questions from potential buyers.
Safety considerations for handling 1-methyl-1H-imidazo[4,5-c]pyridine follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation systems are recommended, addressing common workplace safety queries. The compound's stability and storage conditions are frequently discussed topics in chemical safety forums, emphasizing the importance of proper chemical handling in research settings.
Future research directions for 1-methyl-1H-imidazo[4,5-c]pyridine include exploring its potential in catalysis and supramolecular chemistry. The compound's ability to coordinate with metals suggests applications in organometallic chemistry, while its hydrogen-bonding capacity makes it interesting for molecular recognition studies. These emerging applications respond to growing interest in functional molecular systems across multiple scientific disciplines.
In conclusion, 1-methyl-1H-imidazo[4,5-c]pyridine (CAS No. 5028-32-0) represents a versatile scaffold with diverse applications in medicinal chemistry and materials science. Its unique structural features and adaptable chemistry continue to inspire research across multiple fields, making it a compound of enduring scientific interest. As synthetic methodologies advance and new applications emerge, this heterocyclic system is likely to maintain its position as a valuable building block in chemical research and development.
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